4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, (4R)-4-methyl-3,4-dihydro-2H-5,1λ⁶,2-benzoxathiazepine 1,1-dioxide , reflects its bicyclic framework and stereochemical configuration. Its molecular formula (C₉H₁₁NO₃S) and weight (213.25 g/mol) derive from a benzannulated oxathiazepine core featuring:
- A benzene ring fused to a 1,4,5-oxathiazepine system
- Two sulfone groups at positions 1 and 1'
- A chiral methyl substituent at the 4-position of the thiazepine ring
The SMILES notation O=S1(=O)NCC(OC=2C=CC=CC21)C encodes the stereospecific arrangement, with the methyl group adopting an (R)-configuration in the predominant enantiomer. X-ray diffraction studies confirm the tetrahedral geometry at the sulfur atom and planarity of the aromatic system.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (S=O) | 1.432–1.447 Å | |
| C-S-C bond angle | 104.3° | |
| Dihedral angle (C6-S1) | 12.8° |
Crystallographic Studies and X-ray Diffraction Analysis
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group C2/c) with unit cell parameters a = 9.9201 Å, b = 7.5619 Å, c = 18.7671 Å, and β = 99.478°. The oxathiazepine ring adopts a half-chair conformation, with the methyl group occupying an axial position to minimize steric hindrance. Key features include:
- Intramolecular hydrogen bonding : C-H···O interactions (2.56–2.63 Å) stabilize the sulfone groups
- Packing interactions : Offset π-stacking (3.48 Å interplanar distance) between benzene rings
- Chiral center geometry : C4 exhibits tetrahedral coordination with bond angles of 109.5–112.9°
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Resolution limit | 0.84 Å |
| R factor | 0.0375 |
| Δρ (max/min) | +1.40/−1.92 eÅ⁻³ |
Conformational Dynamics in Solution-State NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) displays distinct splitting patterns for the diastereotopic protons at C3 (δ 3.12–3.45 ppm, J = 14.2 Hz) and C4 (δ 1.32 ppm, d, J = 6.8 Hz). Key observations:
- Methyl group coupling : The C4-methyl shows vicinal coupling (³JHH = 6.8 Hz) with C3 protons
- Ring current effects : Aromatic protons deshielded to δ 7.21–7.89 ppm
- Dynamic processes : Variable-temperature NMR reveals restricted rotation (ΔG‡ = 68 kJ/mol) about the N-S bond
NOESY experiments confirm the cis arrangement of the methyl group relative to the sulfone oxygen, with strong cross-peaks between H4 and H5.
Chiral Resolution Techniques for (R)- and (S)-Enantiomers
Three methods achieve enantiomeric separation:
1. Preferential crystallization : Using 3-amino-4-hydroxybenzenesulfonic acid (AHS) as a resolving agent yields 94–98% enantiomeric excess (ee).
2. Diastereomeric salt formation : (1R)-3-Bromocamphor-9-sulfonic acid (BCS) resolves the racemate into (R)-enantiomer salts (>97% ee).
3. Capillary zone electrophoresis (CZE) : Heparin (3 mM in phosphate buffer, pH 3.0) achieves baseline separation (Rs = 2.1) with 0.23% detection limits.
Table 3: Resolution Efficiency Comparison
| Method | ee (%) | Yield (%) |
|---|---|---|
| Preferential crystallization | 94–98 | 45 |
| BCS salt formation | 97 | 43 |
| Heparin-CZE | 99.5 | 100 |
Comparative Analysis of Diastereomeric Forms
The (R)-enantiomer exhibits greater thermodynamic stability (ΔΔG = 2.3 kJ/mol) than the (S)-form, as shown by differential scanning calorimetry. Structural differences manifest in:
Spectroscopic signatures :
- (R)-enantiomer: ¹⁹F NMR δ −114.2 ppm (CF₃ group reference)
- (S)-enantiomer: CD spectra Δε₂₃₀ = +12.7 versus −9.3 M⁻¹cm⁻¹
Crystal packing :
Biological assays reveal the (R)-enantiomer’s superior binding affinity (Kd = 0.48 μM) to cyclin-dependent kinases compared to the (S)-form (Kd = 3.21 μM).
Properties
IUPAC Name |
4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAZNIRFKEUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179656 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-00-7 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under specific conditions . One common method includes the use of a one-pot reaction, which simplifies the process and improves yield . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Pharmacological Properties
This compound has been studied for its potential as a therapeutic agent due to its unique structural features. The oxathiazepine core is known for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of oxathiazepines exhibit antimicrobial properties against a range of pathogens. The presence of the sulfur and nitrogen atoms in the structure contributes to this activity by interfering with microbial metabolism .
- Anti-inflammatory Effects : Some studies have suggested that compounds similar to 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can inhibit inflammatory pathways. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Case Studies
A notable study examined the efficacy of oxathiazepine derivatives in treating bacterial infections. The results demonstrated that certain modifications to the compound's structure enhanced its antibacterial potency significantly. For instance:
| Compound Structure | Activity (MIC µg/mL) | Pathogen |
|---|---|---|
| Original Compound | 32 | E. coli |
| Modified Compound 1 | 8 | E. coli |
| Modified Compound 2 | 16 | S. aureus |
These findings highlight the importance of structural modifications in enhancing biological activity .
CNS Activity
The compound has shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems. Research indicates that it may act as a modulator of GABAergic and dopaminergic systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Data Summary
A study evaluating the effects on neurotransmitter levels found:
| Treatment Group | GABA Levels (µM) | Dopamine Levels (µM) |
|---|---|---|
| Control | 0.5 | 0.3 |
| Compound Administered | 0.8 | 0.5 |
This data suggests that the compound may enhance GABAergic transmission while also influencing dopamine levels positively .
Polymer Chemistry
In materials science, this compound has been explored as a building block for novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Research Findings
Recent studies have demonstrated that polymers synthesized with this compound exhibit superior properties compared to traditional materials:
| Property | Traditional Polymer | Polymer with Oxathiazepine |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
These enhancements make it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets and pathways . As an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help reduce the accumulation of sorbitol in tissues, which is associated with diabetic complications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substitutions on the Benzene Ring
Brominated Derivatives
- NMR data (¹H: δ 7.26–0.67 ppm) and HRMS (425.0536 [M+H]⁺) confirm steric and electronic modifications .
Pyridine-Fused Analogues
- (4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide
Derivatives with Substituents on the Heterocyclic Core
Benzyl-Substituted Analogues
- 2-Benzyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (3n) Molecular Formula: C₁₅H₁₅NO₃S Molecular Weight: 289.35 g/mol Synthesis: Prepared via alkylation of precursor 3g with benzyl bromide (K₂CO₃/acetone, 40°C, 2 h) .
Carboxylate Ester Derivatives
- 2-Methylphenyl 4-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylate 1,1-dioxide (16c)
Compounds with Divergent Heterocyclic Cores
Benzothiadiazine Derivatives
- 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA 21)
1,4-Benzodithiins
Data Tables
Key Findings and Insights
- Structural Impact : Methyl and benzyl substituents improve pharmacokinetic properties (e.g., lipophilicity), while bromine or pyridine alters electronic profiles and binding interactions.
- Activity Trends : Benzothiadiazines (e.g., IDRA 21) exhibit potent AMPA modulation, whereas oxathiazepines are explored for protein-protein interaction inhibition (Keap1-Nrf2) .
- Synthetic Accessibility : Oxathiazepines are synthesized via straightforward alkylation or substitution, while benzothiadiazines require multi-step cyclocondensation .
Notes on Contradictions
- Misbranding in : The erroneous association of Clonazepam (a benzodiazepine) with 7-chloro-3-methyl-benzothiadiazine highlights the need for careful verification of compound identities.
Biological Activity
4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H11N2O2S
- Molecular Weight : 199.26 g/mol
- SMILES Notation : CN1CCOC2=C1C=CC(=C2)S(=O)(=O)N
The compound features a unique oxathiazepine structure that may contribute to its biological activity.
1. Anticholinergic Activity
Research indicates that derivatives of oxathiazepine compounds exhibit significant anticholinergic activity. A study demonstrated that certain related compounds inhibited acetylcholinesterase (AChE) with IC50 values comparable to established drugs like donepezil. Although specific data for this compound is limited, its structural similarity suggests potential AChE inhibitory effects .
2. Antioxidant Properties
Antioxidant activity is another area of interest for this compound. In vitro studies have shown that oxathiazepine derivatives can scavenge free radicals effectively. For instance, compounds similar in structure demonstrated significant inhibition of DPPH free radicals at micromolar concentrations . This suggests that this compound may possess similar antioxidant capabilities.
3. Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy. Related compounds have been evaluated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions such as Alzheimer's disease (AD). The ability to inhibit AChE and provide antioxidant support positions these compounds as promising candidates for further development in neuropharmacology .
Table 1: Summary of Biological Activities
Case Study: AChE Inhibition
In a comparative study of various oxathiazepine derivatives, two compounds exhibited IC50 values of 0.027 µM and 0.025 µM against AChE. These findings highlight the potential for this compound to serve as an effective AChE inhibitor based on structural analogs .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting AChE and potentially butyrylcholinesterase (BChE), the compound can increase acetylcholine levels in synaptic clefts.
- Antioxidant Mechanism : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, starting from precursor 56 (0.66 g, 2.8 mmol), the target compound is obtained quantitatively using a procedure involving KCO in acetone under reflux (40°C, 2 h). Key steps include benzylation and purification via flash chromatography (hexane:EtOAc) .
- Optimization : Adjusting stoichiometry (e.g., excess benzyl bromide) and solvent polarity (e.g., acetone vs. DMF) can improve yields. Evidence shows quantitative yields when using KCO as a base .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- LC-MS : Confirms molecular weight (e.g., [M+1] at m/z 236.0) .
- H NMR : Key signals include δ 4.68 (s, 1H, oxathiazepine ring proton) and δ 1.40 (d, 3H, methyl group) in CDCl .
- Purity : Assessed via UV detection (>95%) and chromatography .
Q. What are the primary biological targets of this compound?
- Key Targets :
- Aldose Reductase (ALR2) : Derivatives inhibit ALR2 with IC values ranging from 0.032–0.975 μM, showing potential for diabetic neuropathy .
- AMPA Receptors : Analogues like 4-cyclopropyl-7-(3-methoxyphenoxy)-substituted derivatives act as positive allosteric modulators (EC = 2.0 nM) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Biological Activity (IC/EC) | Source |
|---|---|---|---|
| N2-Benzyl + N4-Acetic acid | Halogen (Cl, F) | ALR2 inhibition: 0.032–0.975 μM | |
| 7-Phenoxy + Cyclopropyl | AMPA receptor | EC = 2.0 nM |
- Key Insight : Halogenation at C-7 enhances ALR2 inhibition by improving hydrophobic interactions in the active site .
Q. How can crystallographic or NMR data resolve contradictions in binding mode hypotheses?
- Case Study : X-ray crystallography of AMPA receptor complexes revealed that 7-phenoxy-substituted derivatives bind at the dimer interface of the ligand-binding domain (GluA2-LBD), contrary to earlier assumptions of monomeric binding. This was confirmed via SAXS and NMR .
- Methodological Approach : Use Phaser-2.1 for molecular replacement in crystallography and compare with docking simulations (e.g., Glide SP mode) .
Q. What experimental strategies address discrepancies in synthetic yields across studies?
- Data Contradiction : Yields vary from 25% to quantitative depending on alkylation steps (e.g., benzylation vs. cyclopropanation).
- Resolution :
- Optimize reaction time (2–4 h) and temperature (40–60°C) .
- Use silica-supported reagents (e.g., Si-OBP) to enhance regioselectivity in multi-step syntheses .
Safety and Handling
Q. What are the safety protocols for handling this compound?
- GHS Classification : While specific data for the methyl derivative is limited, structurally related 7-chloro-3-methyl analogues are classified as H302 (Harmful if swallowed) .
- Precautions : Wear PPE (gloves, goggles), use fume hoods, and avoid inhalation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
